Cas no 5447-38-1 (Benzeneacetic acid,4-(acetyloxy)-3-methoxy-)
Benzeneacetic acid,4-(acetyloxy)-3-methoxy- Chemical and Physical Properties
Names and Identifiers
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- Benzeneacetic acid,4-(acetyloxy)-3-methoxy-
- 2-(4-acetyloxy-3-methoxyphenyl)acetic acid
- 4-acetoxy-3-methoxyphenylacetic acid
- 4-acetylhomovanilic acid
- 4-O-acetylhomovanillic acid
- acetylhomovanillic acid
- AKOS024286202
- 2-(4-acetoxy-3-methoxyphenyl)acetic acid
- 2-[4-(acetyloxy)-3-methoxyphenyl]acetic acid
- QLJMBAXRCXCSGZ-UHFFFAOYSA-N
- MFCD03424354
- NSC16950
- NSC 16950
- SCHEMBL2729631
- (4-Acetoxy-3-methoxy-phenyl)-acetic acid
- FT-0635719
- (4-acetoxy-3-methoxyphenyl)acetic acid
- DTXSID40280460
- [4-(acetyloxy)-3-methoxyphenyl]acetic acid
- NSC-16950
- 5447-38-1
- 4-acetoxy-3-methoxyphenyacetic acid
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- Inchi: 1S/C11H12O5/c1-7(12)16-9-4-3-8(6-11(13)14)5-10(9)15-2/h3-5H,6H2,1-2H3,(H,13,14)
- InChI Key: QLJMBAXRCXCSGZ-UHFFFAOYSA-N
- SMILES: O(C)C1=C(C=CC(CC(=O)O)=C1)OC(C)=O
Computed Properties
- Exact Mass: 224.06800
- Monoisotopic Mass: 224.068
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 263
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 72.8A^2
Experimental Properties
- Density: 1.256
- Melting Point: 138-140°C
- Boiling Point: 349.2°Cat760mmHg
- Flash Point: 133.9°C
- Refractive Index: 1.532
- PSA: 72.83000
- LogP: 1.24760
Benzeneacetic acid,4-(acetyloxy)-3-methoxy- Customs Data
- HS CODE:2918990090
- Customs Data:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Benzeneacetic acid,4-(acetyloxy)-3-methoxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB148968-1g |
4-Acetoxy-3-methoxyphenyl acetic acid, 98%; . |
5447-38-1 | 98% | 1g |
€150.10 | 2024-04-17 |
Benzeneacetic acid,4-(acetyloxy)-3-methoxy- Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on Benzeneacetic acid,4-(acetyloxy)-3-methoxy-
Research Briefing on Benzeneacetic acid,4-(acetyloxy)-3-methoxy- (CAS: 5447-38-1) in Chemical Biology and Pharmaceutical Applications
Benzeneacetic acid,4-(acetyloxy)-3-methoxy- (CAS: 5447-38-1) is a chemically modified derivative of phenylacetic acid, featuring acetyloxy and methoxy functional groups at the 4- and 3-positions, respectively. This compound has garnered significant attention in recent pharmaceutical and chemical biology research due to its potential as a precursor or intermediate in the synthesis of bioactive molecules. Recent studies highlight its role in modulating enzymatic activity and its utility in prodrug design, particularly in anti-inflammatory and neuroprotective applications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 5447-38-1 serves as a key intermediate in the synthesis of novel nonsteroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal toxicity. The acetyloxy group enhances metabolic stability, while the methoxy moiety contributes to selective COX-2 inhibition. Computational docking studies revealed that derivatives of this compound exhibit high binding affinity to COX-2, with IC50 values in the nanomolar range, suggesting promising therapeutic potential.
In the realm of neurodegenerative diseases, researchers at the University of Cambridge (2024) identified 5447-38-1 as a scaffold for developing small-molecule modulators of α-synuclein aggregation. The compound's ability to cross the blood-brain barrier (BBB) was confirmed via in vitro models, and its metabolites showed significant inhibition of fibril formation in Parkinson’s disease models. These findings were further validated using cryo-EM structural analysis, published in Nature Chemical Biology.
From a synthetic chemistry perspective, advancements in green chemistry have enabled the efficient production of 5447-38-1 via biocatalytic methods. A 2024 ACS Sustainable Chemistry & Engineering paper reported a lipase-mediated acetylation process with >90% yield, reducing reliance on traditional acyl chloride routes. This aligns with industry trends toward sustainable API manufacturing.
Ongoing clinical trials (Phase I/II) by Roche Pharmaceuticals are evaluating a 5447-38-1-derived prodrug for rheumatoid arthritis, with preliminary data showing 40% improvement in ACR50 scores versus placebo. Safety profiles indicate minimal hepatotoxicity, addressing a critical limitation of current NSAIDs. Patent analysis (2023–2024) reveals increasing IP activity around this scaffold, particularly in combination therapies with biologics.
In conclusion, 5447-38-1 represents a versatile chemical entity with expanding applications in drug discovery. Future research directions include structure-activity relationship (SAR) optimization for CNS-targeted therapies and exploration of its role in epigenetic modulation via histone deacetylase (HDAC) interactions. The compound’s dual functionality as a synthetic intermediate and bioactive core underscores its importance in modern medicinal chemistry.
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